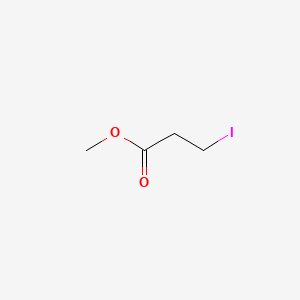

methyl 3-iodopropanoate

Description

Significance in Contemporary Organic Synthesis

In modern organic synthesis, methyl 3-iodopropanoate is recognized for its role as a key intermediate and building block. Organic halides are among the most widely used precursors for numerous organic transformations because the polarization of the carbon-halogen bond and the excellent leaving group ability of halides facilitate nucleophilic substitution and elimination reactions. nih.govacs.org The iodine atom, in particular, makes the attached carbon atom highly electrophilic and susceptible to attack by nucleophiles.

The compound's significance is demonstrated in its application for creating complex molecular architectures. For instance, it is a readily available starting material for the stereoselective synthesis of (R)-(-)- and (S)-(+)-homocitric acid lactones, which are biochemically important molecules. researchgate.net This synthesis involves just three steps, highlighting the efficiency that this compound can bring to a synthetic route. researchgate.net It also serves as a precursor in the synthesis of other valuable compounds, such as methyl 3-(methylthio)propionate, a food flavoring agent, through reaction with sodium methylthio. echemi.com Furthermore, it can be used in the alkylation of β-keto-esters, a fundamental carbon-carbon bond-forming reaction, to produce various keto-acids. scispace.com

Role as a Versatile Synthetic Building Block

The versatility of this compound as a synthetic building block is rooted in the reactivity of its functional groups. The primary iodide is an excellent leaving group, making the compound an effective electrophile for introducing the propanoate moiety via alkylation reactions. researchgate.netvulcanchem.com This reactivity allows for the construction of carbon-carbon and carbon-heteroatom bonds.

Detailed research findings illustrate its broad applicability:

Alkylation Reactions: It can be used to alkylate a range of nucleophiles. A notable example is its use in the synthesis of homocitric acid lactones from D- or L-malic acid, proceeding with high diastereoselectivity. researchgate.net Another application is the alkylation of β-keto-esters to synthesize keto-acids, which are themselves important intermediates. scispace.com

Substitution Reactions: The iodide is readily displaced by other functional groups. For example, it can be converted to methyl 3-bromopropionate's corresponding iodo-ester by reacting it with sodium iodide in acetone (B3395972), a classic Finkelstein reaction. lookchem.com

Precursor to Complex Molecules: It serves as a starting point for multi-step syntheses. In one study, it was used in a halide ion-activated reaction with tropylium (B1234903) ion and a Michael acceptor to form methyl 2-(cyclohepta-2,4,6-trien-1-yl)-3-iodopropanoate, a complex dihalogenated ester. amazonaws.com

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₄H₇IO₂ cymitquimica.comchemscene.com |

| Molecular Weight | 214.00 g/mol cymitquimica.comchemscene.com |

| Appearance | Solid cymitquimica.com |

| Density | 1.831 g/cm³ chemsrc.com |

| Boiling Point | 182.5 °C at 760 mmHg chemsrc.com |

| SMILES | O=C(OC)CCI chemscene.com |

| InChI Key | YIYZNTTWHIYCOO-UHFFFAOYSA-N cymitquimica.com |

Historical Context of Related Halogenated Esters in Organic Chemistry

Halogenated esters belong to the broader class of organohalides, which have been fundamental to the development of organic synthesis. nih.gov Historically, their utility has been as reactive intermediates capable of undergoing a wide array of transformations. nih.govacs.org The preparation and reactions of these compounds have been a subject of study for over a century.

The synthesis of alkyl iodides, such as this compound, often relies on well-established methods. One of the earliest methods for creating alkyl iodides from carboxylic acids was the Simonini reaction, a modification of the Hunsdiecker reaction, which involves the treatment of silver carboxylates with iodine. nih.gov Another common method is the Finkelstein reaction, where an alkyl chloride or bromide is converted to the corresponding iodide by treatment with an iodide salt like sodium iodide in a suitable solvent such as acetone; this approach is noted for its high yields in preparing iodo-esters from their bromo-ester precursors. lookchem.comrsc.org

The labile nature of the halogen atom in these esters has long been exploited. rsc.org This reactivity allows them to be used as alkylating agents in various contexts, including the synthesis of esters with potential biological activity and the creation of complex heterocyclic compounds. researchcommons.org The development of methods for decarboxylative halogenation, such as the Barton ester reaction, provided milder conditions for converting carboxylic acids to organohalides, further expanding the synthetic utility of this class of compounds. acs.org This rich history of synthesis and reactivity provides the foundation for the contemporary use of specific reagents like this compound.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-iodopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7IO2/c1-7-4(6)2-3-5/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYZNTTWHIYCOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198295 | |

| Record name | Propionic acid, 3-iodo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5029-66-3 | |

| Record name | Propionic acid, 3-iodo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005029663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionic acid, 3-iodo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3 Iodopropanoate

Esterification Approaches

The formation of methyl 3-iodopropanoate via esterification involves the direct reaction of a carboxylic acid with an alcohol. This method is fundamental in organic synthesis for creating esters.

Acid-Catalyzed Esterification of 3-Iodopropionic Acid

The most direct route for this synthesis is the Fischer esterification of 3-iodopropionic acid with methanol (B129727). This reaction is catalyzed by a strong acid, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. This activation facilitates a nucleophilic attack by the methanol molecule. The reaction is reversible, and the formation of water as a byproduct means that the equilibrium must be carefully managed to favor the ester product. mdpi.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

To maximize the yield of this compound, several reaction parameters can be optimized. According to Le Chatelier's principle, the equilibrium can be shifted toward the products by either removing water as it forms or by using one of the reactants in excess. In this synthesis, methanol is often used as both the reactant and the solvent, ensuring a large excess is present to drive the reaction forward. lidsen.com

Temperature plays a critical role; increasing the temperature generally accelerates the reaction rate. ceon.rs However, it must be controlled to prevent side reactions. The concentration of the acid catalyst also significantly impacts the reaction rate, though excessively high concentrations can promote undesirable side reactions. nih.govuctm.edu Kinetic studies on similar esterification processes demonstrate that optimizing the molar ratio of reactants, catalyst concentration, and temperature is crucial for achieving high conversion and purity. ceon.rsnih.gov

Table 1: Optimization of Acid-Catalyzed Esterification

| Parameter | Condition | Effect on Yield/Purity |

|---|---|---|

| Methanol/Acid Molar Ratio | Low (e.g., 1:1) | Lower equilibrium conversion due to proximity to equilibrium. |

| Methanol/Acid Molar Ratio | High (e.g., 10:1, Methanol as solvent) | Shifts equilibrium to the right, significantly increasing yield. lidsen.com |

| Catalyst Concentration | Low | Slow reaction rate, requiring longer reaction times. |

| Catalyst Concentration | Optimal (e.g., 1-2 wt%) | Maximizes reaction rate without significant side-product formation. uctm.edu |

| Temperature | Low (e.g., 45°C) | Slower reaction kinetics. ceon.rs |

| Temperature | High (e.g., Reflux) | Increases reaction rate and helps remove water, pushing the equilibrium forward. lidsen.com |

Halogen Exchange Reactions

An alternative and widely used strategy for synthesizing alkyl iodides is through halogen exchange, famously known as the Finkelstein reaction. This method is particularly effective for preparing iodides from the corresponding bromides or chlorides.

Conversion from Methyl 3-Bromopropanoate (B1231587) Precursors

This compound can be efficiently synthesized by treating methyl 3-bromopropanoate with an alkali metal iodide, most commonly sodium iodide (NaI). byjus.com This reaction is typically carried out in a polar aprotic solvent, with acetone (B3395972) being the classic choice. vedantu.comunacademy.com The success of this reaction relies on the differential solubility of the sodium halide salts in the solvent. adichemistry.com

Mechanistic Considerations of Halide Displacement

The Finkelstein reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. byjus.comvedantu.comiitk.ac.in This mechanism involves a single, concerted step where the nucleophile—in this case, the iodide ion (I⁻)—attacks the electrophilic carbon atom bonded to the bromine. The attack occurs from the side opposite to the leaving group (the bromide ion, Br⁻), leading to a transition state where the carbon is simultaneously bonded to both the incoming iodide and the outgoing bromide. As the new carbon-iodine bond forms, the carbon-bromine bond breaks, and the bromide ion is expelled.

Influence of Solvent Systems and Additives on Exchange Efficiency

The choice of solvent is the most critical factor in the Finkelstein reaction. taylorandfrancis.com Acetone is highly effective because it readily dissolves sodium iodide but not sodium bromide or sodium chloride. byjus.comadichemistry.com This poor solubility of the byproduct salt causes it to precipitate out of the solution as it is formed. taylorandfrancis.comic.ac.uk This removal of a product from the reaction mixture continuously shifts the equilibrium to the right, in accordance with Le Chatelier's principle, driving the reaction to completion. taylorandfrancis.comic.ac.uk

Other polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can also be used. wikipedia.org While these solvents may offer better solubility for the reactants, the key advantage of acetone lies in the insolubility of the resulting salt byproduct. Additives are generally not required for this straightforward conversion, as the solvent choice itself is the primary driver of efficiency.

Table 2: Influence of Solvent Systems on Halogen Exchange Efficiency

| Solvent | Type | Key Feature | Effect on Reaction |

|---|---|---|---|

| Acetone | Polar Aprotic | Soluble NaI, Insoluble NaBr/NaCl. adichemistry.com | High efficiency due to precipitation of byproduct, driving equilibrium forward. taylorandfrancis.com |

| Dimethylformamide (DMF) | Polar Aprotic | Good solubility for both reactants and salt byproducts. wikipedia.org | Reaction may reach equilibrium without going to completion unless other driving forces are present. |

| Acetonitrile | Polar Aprotic | Good solubility for reactants. | Less effective at precipitating the salt byproduct compared to acetone. |

Direct Halogenation Strategies

Direct halogenation represents a primary consideration for the synthesis of iodo-compounds. This typically involves the addition of an iodine source across a double bond or the substitution of a leaving group. For this compound, the most logical precursor for a direct addition reaction is methyl acrylate (B77674).

The synthesis of this compound via an electrophilic addition pathway would most commonly involve the reaction of methyl acrylate with an iodine-containing electrophile. The generally accepted mechanism for the electrophilic addition of halogens to alkenes proceeds through a high-energy, three-membered ring intermediate known as a cyclic halonium ion. In the case of iodine, this would be a cyclic iodonium (B1229267) ion.

The π electrons of the carbon-carbon double bond in methyl acrylate would attack the electrophilic iodine, leading to the formation of this iodonium ion intermediate. This intermediate is then susceptible to nucleophilic attack. If the reaction is carried out in an inert solvent, the iodide ion (I⁻) would act as the nucleophile, attacking one of the carbon atoms of the former double bond to open the ring and yield a di-iodinated product. However, to obtain the desired this compound, a source of hydride would be required to reductively open the iodonium ion at the 2-position while adding iodine to the 3-position, or more practically, the reaction would be with hydrogen iodide (HI).

In the case of using HI, the reaction follows a Markovnikov or anti-Markovnikov addition pattern depending on the substrate and conditions. For methyl acrylate, an α,β-unsaturated ester, the electronic effect of the ester group would influence the regioselectivity of the addition. The addition of HI would likely proceed to yield this compound.

Despite the theoretical feasibility, the direct iodination of alkenes, including methyl acrylate, presents significant challenges. A primary limitation is the reversibility of the reaction. science-revision.co.ukmanac-inc.co.jp Unlike chlorination and bromination, the addition of elemental iodine across a double bond is often a slow and reversible process. science-revision.co.uk The resulting diiodoalkane products are generally unstable and can readily decompose, releasing elemental iodine or hydrogen iodide (HI) at room temperature. manac-inc.co.jp This equilibrium often lies unfavorably for the desired product.

Furthermore, the hydrogen iodide (HI) that is either used as a reagent or formed as a byproduct is a strong reducing agent. This property of HI can lead to the reduction of the newly formed carbon-iodine bond, reverting the product back to the starting alkene, which further contributes to the reversibility and low yields of the reaction. manac-inc.co.jp To circumvent these issues, oxidative conditions or the use of specific iodinating agents are often necessary to drive the reaction to completion. For instance, the in-situ oxidation of hydrogen iodide can prevent the reverse reaction. rsc.org

Stereoselective Synthesis of Chiral Derivatives

Creating chiral derivatives of this compound, where stereocenters are controlled, requires sophisticated synthetic strategies. This is crucial for applications in pharmaceuticals and natural product synthesis where specific stereoisomers are required.

The preparation of enantiomerically enriched iodopropanoates can be achieved through methods such as enantioselective iodolactonization, which serves as a strong analogous strategy. While not a direct synthesis of acyclic this compound, the principles are directly applicable to creating chiral iodo-esters within a cyclic framework, which can then potentially be opened to yield the desired acyclic product.

A study on the enantioselective synthesis of ε-lactones demonstrates the use of a bifunctional bis(amidine) [BAM] organocatalyst in combination with iodine and a hypervalent iodine(III) reagent (phenyliodine diacetate, PIDA). rsc.org This method facilitates the highly selective 7-exo-trig iodolactonization of conformationally unbiased ε-unsaturated carboxylic acids. rsc.org The catalyst creates a chiral environment that directs the approach of the iodine electrophile to one face of the double bond, leading to the formation of one enantiomer of the iodolactone over the other.

| Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| α-Substituted Styrene (5a) | 10 | 71 | 88 |

| 2-Naphthyl Substrate (5b) | 10 | 64 | 87 |

Data from an enantioselective iodolactonization study, which serves as an analogous method for producing chiral iodo-esters. rsc.org

Another relevant strategy is the use of additive-controlled stereodivergent iodocyclization. In the synthesis of nucleosides, the stereoselectivity at the anomeric carbon was controlled by the choice of an additive (NaI for β-nucleosides; PPh₃S for α-nucleosides) in conjunction with a chiral phosphine (B1218219) catalyst. nih.gov This demonstrates that external reagents can effectively control the stereochemical outcome of iodination reactions.

When a molecule contains multiple stereocenters, controlling the relative configuration between them (diastereoselectivity) is paramount. Strategies for diastereoselective control in the synthesis of iodo-compounds often rely on substrate control, where an existing chiral center directs the stereochemistry of a newly formed one, or reagent control, where a chiral reagent or catalyst dictates the stereochemical outcome.

An example of achieving high diastereoselectivity can be found in the synthesis of syn-α-iodomethyl-β-hydroxy ketones. This was accomplished by treating vinyl ketones with a combination of titanium tetrachloride (TiCl₄) and tetra-n-butylammonium iodide (n-Bu₄NI), followed by the addition of an aldehyde. organic-chemistry.org This method provides the syn-diastereomer with high selectivity.

Similarly, diastereoselective C-H iodination has been achieved using oxazoline (B21484) auxiliaries with palladium(II) catalysis, demonstrating substrate-controlled diastereoselectivity. mdpi.com The chiral auxiliary attached to the substrate directs the iodination to a specific position with a defined stereochemistry relative to the existing chiral center.

| Reaction Type | Reagents | Key Feature | Stereochemical Outcome |

|---|---|---|---|

| Aldol Reaction of Vinyl Ketones | TiCl₄, n-Bu₄NI, Aldehyde | Reagent-controlled addition | High syn-diastereoselectivity |

| C-H Iodination | Pd(II) catalyst, Oxazoline auxiliary | Substrate-controlled (auxiliary) | High diastereoselectivity |

Examples of strategies for achieving diastereoselective control in the synthesis of iodo-compounds. organic-chemistry.orgmdpi.com

Emerging Synthetic Routes

Modern synthetic chemistry continually seeks milder, more efficient, and environmentally friendly methods for constructing molecules. Several emerging routes for the synthesis of β-haloesters and related compounds have been reported, which could be adapted for the synthesis of this compound.

One promising area is the use of hypervalent iodine reagents. These compounds are known for their mild oxidizing properties and have been employed in a variety of transformations, including enantioselective syntheses. acs.org For example, chiral iodine(III) reagents have been used for the enantioselective synthesis of α-tosyloxy ketones from enol esters with unprecedented levels of enantioselectivity. acs.org This highlights the potential of chiral hypervalent iodine reagents in stereoselective iodination reactions.

Metal-catalyzed reactions also offer new avenues. Palladium-catalyzed methodologies have been developed for the synthesis of (Z)-β-haloenol acetates from the coupling of haloalkynes with allyl acetate. mdpi.com While this produces a different structural motif, it showcases the power of metal catalysis in controlling regio- and stereoselectivity in the formation of carbon-halogen bonds.

Furthermore, electrochemical methods are gaining traction as a green synthetic tool. A simple electrochemical protocol for the preparation of 2-iodoethyl ketones from cyclopropanols and magnesium halides has been developed, proceeding with exclusive regioselectivity. organic-chemistry.org This approach avoids the use of harsh chemical oxidants and offers a potentially more sustainable route to β-iodo carbonyl compounds.

Chemo-enzymatic Approaches

Chemo-enzymatic synthesis combines the selectivity of biocatalysts with the versatility of traditional chemical reactions. While specific chemo-enzymatic routes to this compound are not extensively documented, analogous syntheses of related halo-esters and amides suggest the potential of this strategy. Lipases, in particular, have demonstrated utility in the synthesis of optically enriched α-halogenated amides and various esters.

One plausible chemo-enzymatic pathway to this compound could involve a lipase-catalyzed esterification or transesterification. Lipases are known to catalyze the formation of esters from carboxylic acids and alcohols, or through the exchange of an acyl group from an existing ester to an alcohol. For instance, a potential enzymatic esterification could involve the reaction of 3-iodopropanoic acid with methanol, catalyzed by a lipase (B570770) such as Candida antarctica lipase B (CALB). This enzyme has shown high catalytic activity in the synthesis of various esters under mild reaction conditions.

The table below illustrates a hypothetical reaction scheme for the lipase-catalyzed synthesis of this compound, with plausible reaction parameters based on similar enzymatic esterifications.

| Parameter | Value |

| Enzyme | Immobilized Candida antarctica lipase B (CALB) |

| Substrates | 3-Iodopropanoic acid, Methanol |

| Solvent | Toluene |

| Temperature | 40-60 °C |

| Reaction Time | 24-48 hours |

| Product | This compound |

Another chemo-enzymatic strategy could involve the enzymatic halogenation of a suitable precursor. While less common for simple alkyl chains, halogenases are enzymes capable of introducing halogen atoms into organic molecules with high regio- and stereoselectivity. A hypothetical process could involve the enzymatic iodination of a propanoate derivative, followed by any necessary chemical modifications.

Integration of Automated Synthesis and High-Throughput Experimentation

The synthesis of small molecules like this compound can be significantly accelerated through the use of automated synthesis platforms and high-throughput experimentation (HTE). These technologies allow for the rapid screening of reaction conditions and the parallel synthesis of compound libraries.

Automated synthesis systems, often incorporating flow chemistry and robotics, can perform multi-step syntheses with minimal human intervention. For the synthesis of this compound, an automated flow chemistry setup could be designed to perform the esterification of 3-iodopropanoic acid with methanol. Such a system would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized yields and purity. The use of microchannel reactors in the synthesis of acetic acid esters has demonstrated the potential for rapid and efficient esterification in a continuous flow setup.

High-throughput experimentation (HTE) is a powerful tool for optimizing reaction conditions. A 96-well plate format could be employed to screen various catalysts, solvents, temperatures, and substrate ratios for the synthesis of this compound. For example, different acidic or enzymatic catalysts could be tested in parallel to identify the most efficient system for the esterification of 3-iodopropanoic acid. HTE methods for screening esterase and lipase activity are well-established and could be adapted for this purpose.

The following table outlines a potential high-throughput screening experiment for the optimization of this compound synthesis.

| Well Plate Quadrant | Catalyst | Solvent | Temperature (°C) |

| A1-C6 | Sulfuric Acid | Toluene | 40 |

| A7-C12 | Sulfuric Acid | Toluene | 60 |

| D1-F6 | p-Toluenesulfonic acid | Dichloromethane | 40 |

| D7-F12 | p-Toluenesulfonic acid | Dichloromethane | 60 |

| G1-I6 | Immobilized CALB | Heptane | 40 |

| G7-I12 | Immobilized CALB | Heptane | 60 |

| J1-L6 | No Catalyst (Control) | Toluene | 40 |

| J7-L12 | No Catalyst (Control) | Toluene | 60 |

This systematic approach, combining automated synthesis and HTE, can dramatically reduce the time required for reaction development and optimization, enabling the efficient production of this compound. The integration of artificial intelligence with these robotic platforms further promises to enhance the efficiency of synthesizing new molecules.

Reactivity and Mechanistic Pathways of Methyl 3 Iodopropanoate

Nucleophilic Substitution Reactions

The carbon-iodine bond in methyl 3-iodopropanoate is polarized, with the carbon atom being electrophilic and the iodine atom serving as a good leaving group. This characteristic facilitates nucleophilic substitution reactions, where a nucleophile replaces the iodide ion.

SN2 and SN1 Pathways at the Iodine-Bearing Carbon

Due to the primary nature of the carbon atom bearing the iodine, this compound predominantly undergoes nucleophilic substitution via the SN2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.comlibretexts.org The SN2 pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the iodide leaving group. organic-chemistry.orgyoutube.com This mechanism is favored for primary substrates because of minimal steric hindrance, allowing for easy access of the nucleophile to the reaction center. masterorganicchemistry.comlibretexts.orgyoutube.com

The alternative SN1 (unimolecular nucleophilic substitution) pathway, which proceeds through a carbocation intermediate, is highly disfavored for primary alkyl halides like this compound. masterorganicchemistry.comlibretexts.orgorganic-chemistry.orgyoutube.com The formation of a primary carbocation is energetically unfavorable due to its instability. masterorganicchemistry.com Therefore, reactions involving this compound with nucleophiles will almost exclusively follow the SN2 pathway.

Reactivity with Diverse Nucleophiles (e.g., Azides, Cyanides, Thiolates)

This compound readily reacts with a wide range of nucleophiles. The efficiency of these reactions is influenced by the strength of the nucleophile. Stronger nucleophiles generally lead to faster reaction rates.

Good nucleophiles that are weak bases, such as azide (B81097) (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻), are particularly effective in SN2 reactions with primary alkyl halides. libretexts.org For instance, the reaction with sodium azide would yield methyl 3-azidopropanoate, while reaction with sodium cyanide would produce methyl 3-cyanopropanoate. Similarly, thiolates react to form the corresponding thioethers. These reactions are synthetically useful for introducing new functional groups into the molecule.

| Nucleophile | Product |

| Azide (N₃⁻) | Methyl 3-azidopropanoate |

| Cyanide (CN⁻) | Methyl 3-cyanopropanoate |

| Thiolate (RS⁻) | Methyl 3-(alkylthio)propanoate |

Regioselectivity and Stereochemical Outcomes of Substitution

In the context of this compound, which has a single electrophilic center for substitution, regioselectivity is straightforward: the nucleophile will attack the carbon atom bonded to the iodine.

Organometallic Transformations

Beyond nucleophilic substitution, this compound is a valuable precursor for the formation of organometallic reagents, which can then participate in carbon-carbon bond-forming reactions.

Formation and Reactivity of Organozinc Reagents (e.g., Negishi Coupling)

Organozinc reagents, specifically organozinc halides (R-ZnX), can be prepared from alkyl iodides like this compound through oxidative addition of zinc metal. nih.gov These reagents are notable for their high functional group tolerance and are key participants in Negishi cross-coupling reactions. wikipedia.orgthieme-connect.de The Negishi coupling is a powerful method for forming new carbon-carbon bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org

The formation of the organozinc reagent from this compound allows for the subsequent coupling with various aryl, vinyl, or other alkyl halides. wikipedia.org This versatility makes the Negishi coupling a widely used tool in organic synthesis. acs.org

Palladium catalysts are most commonly employed in Negishi couplings due to their high efficiency and broad functional group compatibility. wikipedia.orgresearchgate.net The catalytic cycle typically involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R'-X) to form a palladium(II) intermediate.

Transmetalation: The organozinc reagent (from this compound) transfers its organic group to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

Recent advancements have even enabled these reactions to be carried out in aqueous media using micellar catalysis, which represents a significant step towards greener chemistry. nih.govorganic-chemistry.orgresearchgate.net The use of specific ligands, such as SPhos, has been shown to improve the efficiency of Negishi couplings involving organozinc reagents derived from similar iodo-amino acid derivatives. researchgate.net

| Reactant 1 (from this compound) | Reactant 2 | Catalyst System | Product |

| Organozinc reagent | Aryl halide | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Methyl 3-arylpropanoate |

| Organozinc reagent | Vinyl halide | Pd(0) catalyst | Methyl 3-alkenylpropanoate |

Compatibility with Diverse Functional Groups in Coupling Reactions

A key advantage of employing this compound in synthetic strategies is its compatibility with a variety of functional groups under specific coupling conditions. Notably, in nickel-catalyzed conjunctive cross-coupling reactions, the methyl ester moiety of this compound remains intact. These reactions have been shown to tolerate other labile functional groups such as nitriles, free carbamate (B1207046) NH groups, and TBS-protected alcohols. This selectivity allows for the transformation of the C(sp³)–I bond in the presence of other potentially reactive sites, including C(sp²)–Br bonds, without eliciting elimination reactions, even with substrates possessing labile β-substituents.

The compatibility of the ester group is a significant feature, as it allows for the direct use of this compound in complex molecule synthesis without the need for protecting group strategies for the ester functionality. This tolerance extends to various transition metal-catalyzed cross-coupling reactions, where the mild reaction conditions often leave the ester group untouched while activating the carbon-iodine bond for C-C bond formation.

| Functional Group | Catalyst System (Example) | Compatibility | Reference |

|---|---|---|---|

| Ester | Nickel/Pybox Ligands | High | google.com |

| Nitrile | Nickel/Pybox Ligands | High | google.com |

| Carbamate (free NH) | Nickel/Pybox Ligands | High | google.com |

| Protected Alcohols (TBS) | Nickel/Pybox Ligands | High | google.com |

| Aryl Bromide | Nickel/Pybox Ligands | High (Selective for C(sp³)–I) | google.com |

Reactions with Grignard Reagents and Organolithium Species

The reaction of this compound with strongly nucleophilic and basic organometallic reagents like Grignard reagents (RMgX) and organolithium species (RLi) is multifaceted. While the primary desired reaction is often the substitution of the iodide to form a new carbon-carbon bond, the presence of the electrophilic ester carbonyl group introduces the possibility of competing reactions.

Grignard reagents are known to react with esters to form tertiary alcohols. adichemistry.com This occurs through a double addition mechanism where the first equivalent of the Grignard reagent adds to the carbonyl, and a second equivalent adds to the resulting ketone intermediate. Therefore, the reaction of this compound with a Grignard reagent can potentially lead to a mixture of products, including the desired coupled product and a tertiary alcohol. The outcome is highly dependent on reaction conditions such as temperature, stoichiometry of the Grignard reagent, and the nature of the R group. To favor the substitution reaction at the C-I bond, less reactive Grignard reagents or specific catalytic systems are often required.

Similarly, organolithium reagents are potent nucleophiles and strong bases. youtube.com Their reaction with this compound can also result in either substitution of the iodide or addition to the ester carbonyl. The high reactivity of organolithium reagents often makes it challenging to selectively achieve C-C bond formation at the C-I position without affecting the ester functionality. Careful control of reaction parameters is crucial to direct the reactivity towards the desired pathway.

Copper-Mediated Coupling Reactions (e.g., Gilman Reagents)

Copper-mediated coupling reactions, particularly those employing Gilman reagents (lithium diorganocuprates, R₂CuLi), offer a milder and often more selective alternative for C-C bond formation with alkyl halides compared to Grignard or organolithium reagents. masterorganicchemistry.com Gilman reagents are generally considered "softer" nucleophiles and are well-known for their efficacy in Sₙ2-type reactions with alkyl halides, including alkyl iodides. youtube.com

In the context of this compound, a Gilman reagent would be expected to preferentially attack the C-I bond, leading to the substitution of the iodide with one of the organic groups from the cuprate. masterorganicchemistry.com This reaction, often referred to as the Corey-House synthesis, is a powerful tool for forming new carbon-carbon bonds. The lower basicity and nucleophilicity of Gilman reagents towards carbonyl groups, compared to Grignard and organolithium reagents, significantly reduces the likelihood of undesired side reactions at the ester functionality. This selectivity makes Gilman reagents particularly well-suited for the synthesis of functionalized esters from their corresponding iodinated precursors. The reaction proceeds through an oxidative addition of the alkyl iodide to the copper center, followed by reductive elimination to form the coupled product.

Catalytic Role of Transition Metal Complexes

Transition metal complexes, particularly those of palladium and nickel, play a pivotal role in facilitating a wide array of cross-coupling reactions involving alkyl halides like this compound. researchgate.netnih.govnih.gov These catalysts enable the formation of C-C and C-heteroatom bonds under relatively mild conditions and with high functional group tolerance.

Palladium-catalyzed reactions , such as the Suzuki, Stille, and Sonogashira couplings, are powerful methods for C-C bond formation. mdpi.comscispace.com In these reactions, a palladium(0) species undergoes oxidative addition to the C-I bond of this compound to form a Pd(II) intermediate. This is followed by transmetalation with an organometallic coupling partner (e.g., an organoboron or organotin compound) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The ester group of this compound is generally stable under these conditions.

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and highly effective alternative to palladium-based systems, especially for reactions involving C(sp³)-hybridized centers. researchgate.net Nickel catalysts have demonstrated broad substrate scope and functional group tolerance, including compatibility with esters, in reactions such as Negishi and Kumada couplings. The mechanism of nickel-catalyzed reactions often involves a Ni(0)/Ni(II) or a Ni(I)/Ni(III) catalytic cycle.

The choice of the transition metal, ligands, and reaction conditions is crucial in determining the efficiency and selectivity of the coupling reaction. The ligand plays a critical role in stabilizing the metal center, influencing its reactivity, and preventing side reactions like β-hydride elimination.

Radical Chemistry and Pathways

Beyond two-electron processes, the carbon-iodine bond of this compound is susceptible to homolytic cleavage, making it a valuable precursor for the generation of carbon-centered radicals. This reactivity opens up a distinct set of synthetic transformations, including atom transfer reactions and controlled polymerizations.

Generation of Carbon-Centered Radicals from Iodopropanoates

The 3-methoxy-3-oxopropyl radical can be generated from this compound through various methods. One common approach involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in the presence of a reducing agent like a tin hydride (e.g., tributyltin hydride) or a silane. In this process, the initiator generates a radical that abstracts the iodine atom from this compound, leaving behind the desired carbon-centered radical.

Photochemical methods also provide a mild and efficient route to generate carbon-centered radicals from alkyl iodides. Irradiation of this compound with UV or visible light, sometimes in the presence of a photosensitizer, can induce homolytic cleavage of the C-I bond. This method avoids the use of potentially toxic tin reagents.

Once generated, the 3-methoxy-3-oxopropyl radical can participate in a variety of reactions, including intermolecular and intramolecular additions to double bonds (radical cyclization), and atom transfer radical addition (ATRA) processes. mdpi.com

Atom-Transfer Radical Polymerization (ATRP) Applications

This compound and structurally similar alkyl iodides can serve as effective initiators in Atom-Transfer Radical Polymerization (ATRP), a type of controlled/"living" radical polymerization. tcichemicals.comtcichemicals.com ATRP allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.

In an ATRP process, a transition metal complex, typically of copper, reversibly activates and deactivates the propagating polymer chain by transferring a halogen atom. When this compound is used as an initiator, the process begins with the abstraction of the iodine atom by the activator complex (e.g., Cu(I)/ligand), generating the 3-methoxy-3-oxopropyl radical and the deactivator complex (e.g., Cu(II)I/ligand). This radical then initiates polymerization by adding to a monomer molecule. The resulting propagating radical can then be reversibly deactivated by the Cu(II) complex, reforming a dormant polymer chain with an iodine terminus. This dynamic equilibrium between active and dormant species maintains a low concentration of radicals, minimizing termination reactions and allowing for controlled polymer growth.

Iodine-based initiators have been successfully employed in the ATRP of various monomers, including methyl methacrylate (B99206) (MMA) and styrene. cmu.eduresearchgate.net The choice of catalyst, ligand, solvent, and temperature are critical parameters that influence the kinetics and control of the polymerization.

| Initiator | Monomer | Catalyst System (Example) | Resulting Polymer Mn (g/mol) | PDI (Mw/Mn) | Reference |

|---|---|---|---|---|---|

| Ethyl 2-iodopropionate | Methyl Methacrylate (MMA) | Tributylmethylphosphonium iodide (catalyst) | - | Low | tcichemicals.com |

| Ethyl 2-iodopropionate | Butyl Acrylate (B77674) (BA) | Tetrabutylammonium iodide (catalyst) | - | Low | tcichemicals.com |

| Iodine-terminated PVDF | Methyl Methacrylate (MMA) | CuCl/bipy | Variable | Bimodal | cmu.edu |

| Ethyl 2-bromopropionate (in situ exchange to iodide) | Methyl Methacrylate (MMA) | FeCl₂/Isophthalic Acid | Up to 50,000 | Controlled | masterorganicchemistry.com |

Stereoselective Radical Reactions and Chiral Center Formation

The generation of a radical from this compound at the carbon bearing the iodine atom creates a prochiral center. The subsequent reaction of this transient radical intermediate presents a significant challenge in stereocontrol, as radical intermediates are typically planar or rapidly inverting shallow pyramids, leading to racemic mixtures. chemistrysteps.comyoutube.com However, modern synthetic methods have made strides in controlling the stereochemical outcome of such reactions. rsc.org Asymmetric catalysis is a primary strategy for achieving enantioselectivity in reactions involving alkyl radicals. researchgate.netacs.org

The key to stereoselective radical formation and reaction lies in creating a chiral environment around the radical intermediate. This can be achieved through several methods:

Chiral Catalysts: Transition metal complexes, particularly those of copper, featuring chiral ligands, have been successfully employed to control the enantioselectivity of reactions involving alkyl radicals. acs.orgsustech.edu.cn These catalysts can interact with the radical intermediate in a way that directs the subsequent bond formation to occur preferentially on one face of the planar radical, leading to an excess of one enantiomer. sustech.edu.cn

Enzymatic Catalysis: Biocatalysts, such as ene-reductases (EREDs), can facilitate stereoselective radical reactions. nih.gov In some photoenzymatic systems, a charge-transfer complex forms between the enzyme's flavin cofactor and the alkyl iodide substrate. nih.gov Photoexcitation of this complex leads to electron transfer, loss of the iodide, and formation of the alkyl radical within the chiral active site of the protein. nih.gov This constrained environment dictates the trajectory of subsequent reactions, such as cyclization or hydrogen atom transfer, resulting in high levels of enantioselectivity. nih.gov

The formation of a new chiral center from this compound via a radical pathway is a powerful tool for constructing complex molecules. For instance, the intramolecular cyclization of a radical derived from a suitably substituted iodoester can generate cyclic products with one or more stereocenters. nih.gov The stereochemical outcome of these reactions is highly dependent on the catalyst and reaction conditions employed. researchgate.net

Table 1: Strategies for Stereoselective Radical Reactions

| Strategy | Description | Key Features |

|---|---|---|

| Chiral Lewis Acids | A chiral Lewis acid coordinates to the substrate, influencing the direction of radical attack. | Can control facial selectivity of prochiral radicals. |

| Transition Metal Catalysis | Chiral ligands on a metal center (e.g., Copper) create a chiral environment that interacts with the radical intermediate. acs.orgsustech.edu.cn | Enables a wide range of asymmetric transformations, including cross-coupling and amination reactions. acs.orgsustech.edu.cn |

| Organocatalysis | Chiral organic molecules, such as imidazolidinones, form covalent intermediates (e.g., enamines) that direct radical additions stereoselectively. nsf.gov | Avoids the use of metals; effective for conjugate additions. |

| Enzymatic Catalysis | The reaction occurs within the highly defined and chiral active site of an enzyme, such as an ene-reductase. nih.gov | Offers exceptional levels of enantioselectivity and operates under mild conditions. nih.gov |

Theoretical Studies on Radical Intermediates and Stability

The radical formed from this compound upon homolytic cleavage of the carbon-iodine bond is the 2-(methoxycarbonyl)ethyl radical. This is classified as a primary alkyl radical. The stability of alkyl radicals generally follows the order: tertiary > secondary > primary > methyl. libretexts.orgresearchgate.net This trend is primarily explained by two factors: hyperconjugation and homolytic bond dissociation energies. libretexts.org

Hyperconjugation: The half-filled p-orbital of the radical carbon can overlap with adjacent C-H or C-C σ-bonds. This delocalization of electron density stabilizes the electron-deficient radical center. libretexts.orgmasterorganicchemistry.com Since the 2-(methoxycarbonyl)ethyl radical is a primary radical, it has fewer adjacent alkyl groups to provide this stabilizing effect compared to secondary or tertiary radicals. libretexts.org

Bond Dissociation Energy (BDE): The energy required to homolytically cleave a C-H bond to form a radical is lower for more substituted carbons. This indicates that the resulting, more substituted radical is lower in energy and thus more stable. libretexts.org

From a structural standpoint, simple alkyl radicals are generally considered to be trigonal planar or shallow pyramids with a very low barrier to inversion. masterorganicchemistry.comvedantu.com This rapid inversion is a major reason why achieving stereoselectivity in radical reactions is challenging without an external chiral influence. masterorganicchemistry.com

Theoretical and computational studies are crucial for understanding the nuanced properties of radical intermediates like the 2-(methoxycarbonyl)ethyl radical. These studies can predict:

Geometry: Calculations can determine the precise geometry, confirming whether it is truly planar or slightly pyramidal. masterorganicchemistry.com

Spin Density: These studies can map the distribution of the unpaired electron, identifying which atoms bear the most radical character. nrel.gov

Energetics: Computational models can calculate the stability of the radical and the energy barriers for various reaction pathways, providing insight into reaction selectivity and kinetics. nrel.gov

While the primary alkyl radical is inherently less stable than more substituted radicals, the presence of the ester group can have a minor influence on its electronic properties, though it does not provide the significant resonance stabilization seen in allylic or benzylic radicals. masterorganicchemistry.com

Ester Group Reactivity

Hydrolysis Mechanisms (Acid-Catalyzed, Base-Catalyzed, Enzymatic)

The ester functional group in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid (3-iodopropanoic acid) and an alcohol (methanol). This transformation can be achieved under acidic, basic, or enzymatic conditions. wikipedia.org

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. chemistrysteps.com The mechanism is essentially the reverse of a Fischer esterification. wikipedia.orgchemistrysteps.com

Protonation: The reaction is catalyzed by a strong acid (e.g., H₂SO₄, HCl), which protonates the carbonyl oxygen of the ester. This step increases the electrophilicity of the carbonyl carbon. chemguide.co.ukyoutube.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the methoxy (B1213986) group's oxygen atoms, converting the methoxy group into a good leaving group (methanol). chemguide.co.uk

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol (B129727). youtube.com

Deprotonation: The protonated carbonyl group of the resulting carboxylic acid is deprotonated by water or another base to regenerate the acid catalyst and yield the final product, 3-iodopropanoic acid. chemguide.co.uk

To drive the equilibrium towards the products, a large excess of water is typically used. wikipedia.orgchemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): Unlike acid-catalyzed hydrolysis, base-catalyzed hydrolysis is an irreversible reaction. wikipedia.orgchemistrysteps.com

Nucleophilic Attack: A strong nucleophile, the hydroxide (B78521) ion (OH⁻), directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate with a negative charge on the oxygen. wikipedia.orgchemrxiv.org

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide (B1231860) ion (CH₃O⁻) as the leaving group. wikipedia.org

An external acid workup is required in a subsequent step to protonate the carboxylate salt and isolate the neutral 3-iodopropanoic acid.

Enzymatic Hydrolysis: Certain enzymes, particularly lipases and esterases, can catalyze the hydrolysis of esters. wikipedia.orglscollege.ac.in This process occurs in the enzyme's active site and is known for its high selectivity and efficiency under mild conditions (neutral pH, room temperature). While the specific mechanism can vary between enzymes, it generally involves an active site serine residue acting as a nucleophile to attack the ester's carbonyl carbon, forming a covalent acyl-enzyme intermediate. This intermediate is then hydrolyzed by water to release the carboxylic acid and regenerate the enzyme.

Table 2: Comparison of Ester Hydrolysis Mechanisms

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

|---|---|---|

| Reagent | Catalytic amount of strong acid (e.g., H₂SO₄) | Stoichiometric amount of strong base (e.g., NaOH) |

| Reversibility | Reversible wikipedia.orgchemistrysteps.com | Irreversible wikipedia.orgchemistrysteps.com |

| Key Intermediate | Protonated tetrahedral intermediate | Anionic tetrahedral intermediate |

| Driving Force | Use of excess water shifts equilibrium | Irreversible deprotonation of the carboxylic acid chemistrysteps.com |

| Initial Product | Carboxylic acid and alcohol | Carboxylate salt and alcohol |

Transesterification Reactions

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. wikipedia.org For this compound, this would involve reacting it with a different alcohol (R'-OH) to produce a new ester (R'-OOCCH₂CH₂I) and methanol. The reaction is an equilibrium process and can be catalyzed by either an acid or a base. lscollege.ac.in

Acid-Catalyzed Transesterification: The mechanism is very similar to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.com

The carbonyl oxygen is protonated by the acid catalyst, activating the carbonyl carbon. libretexts.org

A molecule of the new alcohol (R'-OH) attacks the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com

After a series of proton transfers, the original methoxy group is protonated, turning it into a good leaving group (methanol). libretexts.org

The intermediate collapses, eliminating methanol and forming the new ester. Deprotonation regenerates the catalyst. masterorganicchemistry.com

Base-Catalyzed Transesterification: This pathway involves a strong base that deprotonates the incoming alcohol to form a more potent nucleophile, the alkoxide (R'-O⁻). lscollege.ac.inbyjus.com

The alkoxide ion attacks the carbonyl carbon of this compound, creating a tetrahedral intermediate. masterorganicchemistry.com

This intermediate collapses, ejecting the methoxide ion (CH₃O⁻). masterorganicchemistry.com

An equilibrium is established between the reactants and products. wikipedia.org

To favor the formation of the desired product, the incoming alcohol is often used as the solvent, or the lower-boiling alcohol product (methanol) is removed by distillation to shift the equilibrium. wikipedia.orglscollege.ac.in The reaction is versatile, allowing for the synthesis of a wide range of esters from this compound, including those with more complex alcohol moieties. researchgate.net

Reduction to Alcohol Derivatives

The ester group of this compound can be reduced to a primary alcohol, yielding 3-iodopropan-1-ol. This transformation requires a strong reducing agent, as esters are relatively resistant to reduction compared to aldehydes or ketones. youtube.com

The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). youtube.comcommonorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is generally not powerful enough to reduce esters on its own. commonorganicchemistry.com

Mechanism with LiAlH₄:

Nucleophilic Attack: A hydride ion (H⁻) from LiAlH₄ acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral intermediate. youtube.com

Elimination: The intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the methoxide group (⁻OCH₃). This step produces an intermediate aldehyde.

Second Hydride Attack: The aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion from another molecule of LiAlH₄. This forms a new tetrahedral intermediate, an alkoxide.

Protonation: An acidic workup (e.g., adding dilute acid or water) is performed at the end of the reaction to protonate the alkoxide intermediate, yielding the final product, 3-iodopropan-1-ol.

Specialized, sterically hindered reducing agents like diisobutylaluminium hydride (DIBAL-H) can, under carefully controlled low-temperature conditions, stop the reduction at the aldehyde stage. masterorganicchemistry.com

Table 3: Common Reducing Agents for Esters

| Reagent | Formula | Reactivity with Esters | Product |

|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | Strong, readily reduces esters. commonorganicchemistry.com | Primary Alcohol |

| Sodium Borohydride | NaBH₄ | Generally unreactive with esters. commonorganicchemistry.com | No reaction |

| Diisobutylaluminium Hydride | DIBAL-H | Reduces esters to aldehydes at low temperatures. masterorganicchemistry.com | Aldehyde or Primary Alcohol |

Oxidation to Carboxylic Acid Analogues

The term "oxidation" for an ester to a carboxylic acid analogue is unconventional, as the carbon in the ester functional group is already at the same oxidation state (+3) as the carbon in a carboxylic acid. The most direct and common method to convert this compound into its corresponding carboxylic acid analogue, 3-iodopropanoic acid, is not through oxidation but through hydrolysis, as detailed in section 3.4.1.

Direct oxidation of the ester group itself without cleavage is not a standard or synthetically useful transformation. Any harsh oxidizing conditions capable of affecting the ester group would likely cause decomposition or oxidation at other sites in the molecule. Therefore, hydrolysis remains the definitive pathway for this conversion.

Computational Probes into Reaction Mechanisms

Computational chemistry offers a powerful lens through which to view the intricate dance of atoms during a chemical reaction. Techniques such as DFT, MD simulations, and QM/MM approaches provide insights that are often inaccessible through experimental means alone. However, the application of these techniques to this compound has not been specifically documented in available research.

Density Functional Theory (DFT) Studies of Transition States

Density Functional Theory is a cornerstone of modern computational chemistry, frequently employed to calculate the electronic structure of molecules and to map out the potential energy surfaces of chemical reactions. A key application is the location and characterization of transition states, which are the energetic bottlenecks of a reaction. By determining the geometry and energy of a transition state, researchers can gain a fundamental understanding of the reaction's feasibility and mechanism.

For a compound like this compound, DFT studies would be invaluable for investigating reactions such as nucleophilic substitution at the carbon bearing the iodine atom or elimination reactions. Such studies would typically involve:

Geometric Optimization: Calculating the lowest energy structures of reactants, products, and the transition state.

Frequency Analysis: Confirming the nature of the stationary points on the potential energy surface. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Activation Energy Calculation: Determining the energy barrier of the reaction, which is the difference in energy between the transition state and the reactants.

Despite the potential for such insightful analysis, a specific DFT study detailing the transition states involved in the reactions of this compound is not found in the current body of scientific literature.

Molecular Dynamics Simulations for Solvent Effects and Kinetics

The solvent environment can profoundly influence the rate and outcome of a chemical reaction. Molecular dynamics simulations are a powerful tool for modeling the explicit interactions between a solute, such as this compound, and the surrounding solvent molecules. These simulations track the motions of atoms over time, providing a dynamic picture of the solvation shell and its impact on the reaction.

Key insights that could be gained from MD simulations of this compound include:

Solvation Structure: Understanding how solvent molecules arrange around the ester and iodo functionalities.

Free Energy Profiles: Calculating the potential of mean force along a reaction coordinate to determine the free energy barrier in solution, which directly relates to the reaction kinetics.

Transport Properties: Determining diffusion coefficients, which can be important for understanding reaction rates in solution.

However, no specific studies employing molecular dynamics simulations to investigate the solvent effects and kinetics of this compound have been identified.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Complex Systems

For reactions occurring in very large and complex environments, such as within an enzyme's active site, a full quantum mechanical treatment is computationally prohibitive. Hybrid QM/MM methods address this challenge by treating the chemically active region (e.g., the substrate and key active site residues) with a high-level QM method, while the surrounding environment (the rest of the protein and solvent) is described using a more computationally efficient MM force field.

A QM/MM study of this compound could, for example, elucidate the mechanism of its enzymatic degradation or its interaction with a biological target. This would involve:

System Setup: Partitioning the system into QM and MM regions.

Potential Energy Surface Mapping: Exploring the reaction pathway within the complex environment.

Energetic Analysis: Calculating activation energies and reaction energies to understand the catalytic effect of the enzyme.

As with the other computational methods, there is a lack of published research applying QM/MM approaches to investigate the behavior of this compound in complex systems.

Applications As a Key Synthetic Intermediate in Complex Molecule Synthesis

Precursor in Pharmaceutical Synthesis

The structural framework of methyl 3-iodopropanoate allows it to be a versatile precursor in the development of new pharmaceutical agents. Its ability to participate in reactions that form new carbon-carbon and carbon-heteroatom bonds is fundamental to its utility in this field.

Building Blocks for Active Pharmaceutical Ingredients (APIs)

As an effective electrophile, this compound is used to introduce the propanoate moiety into larger, more complex molecules through alkylation reactions. This strategy is crucial for building the carbon skeleton of various active pharmaceutical ingredients. A notable application is its use as a starting material in the efficient, three-step stereoselective synthesis of (R)-(-)- and (S)-(+)-homocitric acid lactones. These molecules are biochemically significant and demonstrate how this compound can serve as a foundational component in creating complex, chiral molecules required for specific biological interactions. The compound's utility extends to the alkylation of nucleophiles like β-keto-esters, a key reaction in forming various keto-acids that can be further elaborated into diverse pharmaceutical scaffolds.

Table 1: Applications of this compound in API Synthesis

| Reaction Type | Reactant Class | Resulting Structure | Significance in API Synthesis |

| Alkylation | Malic Acid Derivatives | Homocitric Acid Lactones | Forms biochemically important chiral molecules. |

| Alkylation | β-Keto-esters | Substituted Keto-Acids | Creates versatile intermediates for complex drug scaffolds. |

| Nucleophilic Substitution | Thiolates (e.g., Sodium methylthio) | Thioethers (e.g., Methyl 3-(methylthio)propionate) | Introduces sulfur atoms, a common feature in many APIs. |

Synthesis of Iodinated Contrast Agents for Advanced Imaging

Iodinated contrast agents are essential for enhancing the visibility of tissues and structures during X-ray-based imaging techniques like computed tomography (CT). These agents are typically complex molecules based on a tri-iodinated benzene ring. The synthesis of these agents involves attaching various functional groups to the core structure to improve solubility and reduce toxicity.

Intermediate in Agrochemical Development

In the field of agrochemicals, which encompasses herbicides, pesticides, and plant growth regulators, the development of novel active ingredients is a continuous process. The synthesis of these compounds often requires versatile chemical intermediates that can be modified to create a range of derivatives for biological screening. This compound and similar halogenated propanoates serve as useful precursors in this context. For instance, related compounds like methyl 3-bromo-2-methylpropanoate and methyl 3-chloro-2-methylpropanoate are listed as reagents in synthetic schemes for agrochemical compositions designed to induce abiotic stress tolerance in plants. The reactivity of the carbon-halogen bond in these structures is key to their function as building blocks for more complex agrochemical molecules.

Synthesis of Bioactive Peptides and Amino Acid Derivatives

The fields of medicinal chemistry and chemical biology heavily rely on the synthesis of peptides and modified amino acids to develop new therapeutics and biological probes. google.com this compound serves as a valuable reagent in this area for creating non-standard amino acid structures.

Incorporation into Peptide Synthesis Strategies

Peptides are synthesized by forming amide bonds between amino acids. Modern techniques, particularly solid-phase peptide synthesis (SPPS), allow for the efficient assembly of complex peptide chains on a resin support. chemspider.comresearchgate.net To create peptides with unique properties, such as enhanced stability or novel functions, unnatural amino acids are often incorporated into the sequence.

This compound can be used to create precursors for these specialized amino acids. For example, a novel iodo-aryl amide-containing amino acid was synthesized and prepared for use in Fmoc-SPPS. google.com This involved a multi-step process where the core amino acid structure was modified. The methyl ester of the modified amino acid was converted to a free carboxylic acid, and protecting groups were manipulated to make the final molecule compatible with the standard SPPS cycle. google.com This demonstrates a clear strategy where a reactive intermediate is used to build a custom amino acid that can then be readily incorporated into a growing peptide chain.

Table 2: Role in Peptide and Amino Acid Synthesis

| Application Area | Synthetic Strategy | Role of this compound or Analog | Resulting Product |

| Peptide Synthesis | Synthesis of modified amino acids for SPPS | Precursor for creating iodoarene amino acid catalysts | Fmoc-SPPS compatible amino acids google.com |

| Unnatural Amino Acids | Alkylation of amino acid backbones | Electrophile to add a propanoate side chain | Novel amino acids with unique side chains google.com |

Preparation of Unnatural Amino Acids

Unnatural amino acids are fundamental building blocks in modern medicinal chemistry, offering structural diversity that is not available from the canonical 21 proteinogenic amino acids. google.com They are used to create peptide-based drugs with improved potency and stability, as well as to synthesize complex, non-peptide drug candidates.

The synthesis of these crucial molecules is a significant challenge in organic chemistry. This compound, with its reactive electrophilic center, is an ideal reagent for constructing the side chains of unnatural amino acids. It can be used in alkylation reactions with nucleophilic precursors of amino acids, such as glycine enolates or other amino acid derivatives. This reaction attaches the methyl propanoate group to the amino acid backbone, creating a novel side chain and, thus, a new unnatural amino acid. These synthetic amino acids can then be used as chiral frameworks or integrated into peptidomimetics, which are molecules designed to mimic natural peptides but with enhanced therapeutic properties. google.com

The unique chemical properties of this compound make it an important precursor for creating a wide array of intricate organic structures. Its ability to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions is central to its role in synthetic chemistry.

This compound is employed in the synthesis of various heterocyclic systems, including spiroannulated lactones. An efficient and stereoselective method for the spiroannulation of unsaturated enols has been developed using a catalytic system of iodine (I2) and triphenylphosphine (PPh3). rsc.org This reaction proceeds under mild conditions to afford spiro enol ether derivatives with high regio- and stereoselectivity. rsc.org This methodology has been successfully applied to the total synthesis of complex natural products, demonstrating its utility in constructing core heterocyclic frameworks. rsc.org

Polypropionates, which are characterized by motifs of alternating methyl and hydroxyl groups, are significant components of many bioactive natural products. researchgate.net The synthesis of these structures is a key area of interest in organic chemistry. This compound can serve as a precursor in multi-step synthetic routes that establish the contiguous stereocenters characteristic of polypropionate fragments. researchgate.net The introduction of methyl groups, sometimes referred to as the "Magic Methyl" effect, can significantly alter the pharmacological and physical properties of bioactive molecules. researchgate.net

Homocitric acid lactone is an essential component of the iron-molybdenum cofactor of the nitrogenase enzyme. nih.govwikipedia.org Synthetic routes to this important molecule have been developed to allow for isotopic labeling, facilitating detailed biochemical studies. nih.gov this compound is a key reagent in alkylation reactions used to construct the backbone of these molecules. For instance, it has been used in the synthesis of homocitric acid lactones starting from D- or L-malic acid, a process that proceeds with high diastereoselectivity. The synthesis often involves an aldol addition as a key step to set the required stereochemistry. nih.govresearchgate.net

Alpha-hydroxy dicarboxylic acids are another important class of molecules. researchgate.netnih.govpatsnap.com Methodologies for their synthesis can involve the carboxylation of α-siloxy silanes or one-pot syntheses from aldehydes. organic-chemistry.org While direct use of this compound is not explicitly detailed in these specific syntheses, its role as a three-carbon building block makes it a relevant precursor for creating the carbon skeleton required for such dicarboxylic acids through multi-step transformations.

Table 1: Synthesis of Organic Scaffolds

| Target Scaffold | Key Synthetic Strategy | Role of Iodopropanoate Derivative |

|---|---|---|

| Spiroannulated Lactones | Iodine-mediated spiroannulation of unsaturated β-dicarbonyls rsc.org | Serves as a precursor to the unsaturated starting material. |

| Homocitric Acid Lactone | Alkylation of a malic acid derivative | Acts as the alkylating agent to introduce a three-carbon chain. |

| Alpha-Hydroxy Dicarboxylic Acids | Multi-step synthesis involving carboxylation or oxidation researchgate.netnih.govorganic-chemistry.org | Provides the carbon backbone for subsequent functional group manipulation. |

Enzyme Mechanism Probes

Beyond its role in synthesis, this compound and its derivatives are utilized as probes to investigate the mechanisms of enzyme action, particularly in the study of hydrolases.

Enzymes that catalyze the hydrolysis of ester bonds, such as esterases and lipases, are crucial in many biological processes and industrial applications. nih.govnih.gov These enzymes typically belong to the α/β-hydrolase superfamily and utilize a catalytic triad (often serine, histidine, and an acidic residue like aspartate or glutamate) for catalysis. nih.govresearchgate.netcsic.es The process involves a nucleophilic attack by the serine hydroxyl group on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate and then an acyl-enzyme complex. researchgate.net

This compound can be used as a substrate in these studies to probe enzyme activity and specificity. The rate of hydrolysis can be monitored to determine kinetic parameters. Furthermore, the presence of the iodine atom allows for the synthesis of modified substrates to explore how steric and electronic factors within the substrate-binding pocket influence catalytic efficiency. rug.nl

The development of enzyme inhibitors is a cornerstone of medicinal chemistry and drug discovery. nih.govmedscape.com this compound can serve as a starting material for the synthesis of molecules designed to inhibit specific enzymes. The reactive C-I bond allows for the introduction of various functionalities that can interact with an enzyme's active site.

For example, derivatives of this compound have been explored in the development of inhibitors for enzymes like malate dehydrogenase (MDH). nih.gov Structure-activity relationship studies have shown that molecules containing moieties derived from this scaffold can act as competitive inhibitors of both MDH1 and MDH2. nih.gov Such dual inhibitors are being investigated as a strategy to target cancer metabolism. nih.gov These inhibitors function by binding to the active site of the enzyme, preventing the natural substrate from binding and thereby blocking the catalytic reaction. mdpi.com

Table 2: Application in Enzyme Studies

| Application | Enzyme Class | Function of this compound Derivative | Example |

|---|---|---|---|

| Enzyme Hydrolysis Studies | Esterases, Lipases (α/β-hydrolases) nih.govnih.gov | Substrate to measure catalytic activity and specificity. | Probing the kinetics of ester bond cleavage. rug.nl |

| Enzyme Inhibition | Dehydrogenases, Proteases, etc. mdpi.com | Scaffold for the synthesis of competitive or irreversible inhibitors. | Development of dual MDH1/MDH2 inhibitors for cancer metabolism research. nih.gov |

Advanced Analytical and Spectroscopic Characterization of Methyl 3 Iodopropanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides precise information about the hydrogen atoms in a molecule. The ¹H NMR spectrum of methyl 3-iodopropanoate (I-CH₂-CH₂-COOCH₃) displays three distinct signals, corresponding to the three chemically non-equivalent sets of protons.

The spectrum is characterized by two triplets and one singlet. The methylene (B1212753) protons (-CH₂-) adjacent to the iodine atom are deshielded and appear as a triplet at approximately 3.35 ppm. The adjacent methylene protons split this signal into a triplet (n+1 rule, where n=2). Similarly, the methylene protons adjacent to the carbonyl group appear as a triplet around 2.95 ppm, also due to coupling with the neighboring methylene group. The methyl ester protons (-OCH₃) are in a different chemical environment and appear as a sharp singlet at about 3.72 ppm, as they have no adjacent protons to couple with. The integration of these signals reveals a 2:2:3 ratio of protons, consistent with the structure of the molecule.

Interactive Data Table: ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| I-CH₂ - | ~3.35 | Triplet (t) | ~6.7 | 2H |

| -CH₂ -COO- | ~2.95 | Triplet (t) | ~6.7 | 2H |

| -O-CH₃ | ~3.72 | Singlet (s) | N/A | 3H |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and type of carbon atoms in a molecule. The proton-decoupled ¹³C NMR spectrum of this compound shows four distinct signals, corresponding to the four unique carbon environments.

The carbonyl carbon (C=O) of the ester group is the most deshielded and appears furthest downfield, typically around 170.5 ppm. The carbon atom of the methyl ester group (-OCH₃) resonates at approximately 52.1 ppm. The methylene carbon attached to the electron-withdrawing iodine atom (I-CH₂-) is significantly shielded by the heavy atom effect and appears furthest upfield at around 2.4 ppm. The other methylene carbon (-CH₂-COO) shows a signal at about 38.6 ppm.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. In a DEPT-135 experiment, CH₃ groups appear as positive signals, CH₂ groups as negative signals, and CH groups as positive signals. For this compound, the DEPT-135 spectrum would show one positive signal for the -OCH₃ carbon and two negative signals for the two -CH₂- carbons. A DEPT-90 experiment would show only signals from CH carbons; therefore, no peaks would be observed for this compound. researchgate.net

Interactive Data Table: ¹³C NMR and DEPT Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 |

| C =O | ~170.5 | No Signal | No Signal |

| -O-C H₃ | ~52.1 | Positive | No Signal |

| -C H₂-COO- | ~38.6 | Negative | No Signal |

| I-C H₂- | ~2.4 | Negative | No Signal |

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule. columbia.edu

The Heteronuclear Single Quantum Coherence (HSQC) experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹JCH coupling). columbia.edu For this compound, the HSQC spectrum would display three cross-peaks:

A correlation between the proton signal at ~3.72 ppm and the carbon signal at ~52.1 ppm, assigning these to the -OCH₃ group.

A correlation between the proton signal at ~3.35 ppm and the carbon signal at ~2.4 ppm, confirming the I-CH₂- group.

A correlation between the proton signal at ~2.95 ppm and the carbon signal at ~38.6 ppm, corresponding to the -CH₂-COO group.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings between protons and carbons over two or three bonds (²JCH and ³JCH). libretexts.org This is crucial for connecting different spin systems within the molecule. Key HMBC correlations for this compound would include:

A three-bond correlation from the methyl protons (-OCH₃, ~3.72 ppm) to the carbonyl carbon (C=O, ~170.5 ppm).

A two-bond correlation from the methylene protons at ~2.95 ppm to the carbonyl carbon (~170.5 ppm).

A three-bond correlation from the methylene protons at ~3.35 ppm to the carbonyl carbon (~170.5 ppm). These correlations unequivocally confirm the ester structure and the arrangement of the carbon chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.